molecular formula C7H12N4OS B13344959 (4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine

(4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine

Cat. No.: B13344959
M. Wt: 200.26 g/mol
InChI Key: CBTVWDAPNGWDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine is a heterocyclic amine featuring a 1,3,4-thiadiazole core fused to a morpholine ring. Its structure combines the electron-rich thiadiazole moiety with the morpholine ring, which is known to enhance solubility and bioavailability in medicinal chemistry. The discontinuation may relate to challenges in synthesis, stability, or insufficient efficacy compared to analogs.

Properties

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanamine

InChI

InChI=1S/C7H12N4OS/c8-3-6-4-11(1-2-12-6)7-10-9-5-13-7/h5-6H,1-4,8H2

InChI Key

CBTVWDAPNGWDKM-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=NN=CS2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine typically involves the reaction of morpholine derivatives with thiadiazole precursors. One common method involves the reaction of 2-chloromethyl-1,3,4-thiadiazole with morpholine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its ability to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease processes.

Comparison with Similar Compounds

Core Structural Features

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Synthesis Method Biological Activity References
(4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine 1,3,4-Thiadiazole Morpholin-2-yl Not specified (discontinued) Unknown (discontinued)
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole Imidazo-thiadiazole 4-Fluoro-3-nitrophenyl, 4-methoxyphenyl Condensation reaction Not specified
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine 1,3,4-Oxadiazole 4-Methylphenyl Polyphosphoric acid condensation Not specified
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl Not specified Insecticidal, fungicidal
[4-(1,3-Thiazol-2-yl)phenyl]methylamine Thiazole Phenyl Not specified Not specified

Key Structural Differences

Heterocyclic Core :

  • The target compound contains a 1,3,4-thiadiazole ring, similar to entries , and , but differs from oxadiazole () and thiazole () derivatives. Thiadiazoles exhibit sulfur-mediated hydrogen bonding, which may enhance biological interactions compared to nitrogen-rich oxadiazoles .

In contrast, analogs feature aromatic (e.g., 4-methylphenyl in ) or fused heterocyclic (e.g., imidazo-thiadiazole in ) substituents, which may prioritize lipophilicity for membrane penetration .

Synthesis Routes :

  • The oxadiazole derivative () was synthesized via polyphosphoric acid condensation, a high-yielding method for cyclodehydration. The imidazo-thiadiazole () used a condensation reaction, while the target compound’s synthesis remains undocumented, possibly contributing to its discontinuation .

Biological Activity

(4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine, also known as its dihydrochloride form, is a compound that incorporates a thiadiazole ring, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and case studies demonstrating its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C7H14Cl2N4OSC_7H_{14}Cl_2N_4OS, with a molecular weight of 273.18 g/mol. The compound features a morpholine ring linked to a thiadiazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. In particular:

  • Antibacterial Properties : Studies have shown that derivatives of thiadiazole are effective against various bacterial strains. For instance, compounds with the thiadiazole ring have reported minimal inhibitory concentrations (MICs) as low as 3.125 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The same derivatives have also shown efficacy against fungal pathogens such as Candida albicans and Aspergillus flavus, indicating their potential as broad-spectrum antifungal agents .

Anticancer Potential

The anticancer properties of this compound have been evaluated through various in vitro studies:

  • Cell Line Studies : In vitro cytotoxicity assays using MCF-7 breast cancer cell lines indicated that certain derivatives exhibited high inhibitory effects ranging from 89% to 94% at varying concentrations . This suggests that the compound may serve as a promising candidate for further development in cancer therapy.

Antioxidant Activity

The antioxidant potential of thiadiazole derivatives has been assessed using the DPPH assay. Compounds similar to this compound have demonstrated significant free radical scavenging ability, contributing to their therapeutic profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structure. Modifications to the thiadiazole ring and morpholine substituents can enhance or reduce biological efficacy:

ModificationEffect on Activity
Substitution at position 5 of the thiadiazoleIncreased antibacterial activity
Variations in morpholine substituentsAltered cytotoxicity against cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study evaluated various thiadiazole derivatives against clinical isolates of bacteria and fungi. The results highlighted that specific substitutions on the thiadiazole ring significantly improved antimicrobial potency compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a preclinical trial involving MCF-7 cells, derivatives of this compound were subjected to cytotoxicity tests. The findings revealed a dose-dependent response with notable efficacy at lower concentrations compared to traditional chemotherapeutics like doxorubicin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.